
N-(prop-2-en-1-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-en-1-yl)oxolane-3-carboxamide, also known as POC, is a chemical compound that has been studied in various scientific research applications. POC is a synthetic compound that has shown potential in treating various diseases due to its unique chemical properties.
Applications De Recherche Scientifique
Anti-Inflammatory and Anticancer Potential
A derivative of 1,8-naphthyridine-3-carboxamide, closely related to N-(prop-2-en-1-yl)oxolane-3-carboxamide, demonstrated significant anti-cancer and anti-inflammatory properties. This compound inhibited the secretion of pro-inflammatory cytokines and showed potent in vitro and in vivo anti-inflammatory activity, suggesting potential for development as a dual anti-cancer and anti-inflammatory agent (Madaan et al., 2013).
Synthesis of Oxolan-2-one Derivatives
Research on the synthesis of novel oxolan-2-one derivatives, which are structurally similar to N-(prop-2-en-1-yl)oxolane-3-carboxamide, highlighted the utility of these compounds in chemical synthesis. These derivatives were synthesized using the Suzuki-Miyaura reaction, showcasing their relevance in organic chemistry (Ghochikyan et al., 2019).
Heterocyclic Derivative Syntheses
In a study involving the synthesis of heterocyclic derivatives, compounds similar to N-(prop-2-en-1-yl)oxolane-3-carboxamide were used. These derivatives were synthesized under oxidative carbonylation conditions, yielding various heterocyclic compounds, thus demonstrating the compound's utility in the creation of diverse chemical structures (Bacchi et al., 2005).
Fungicide Development
Carboxin-related carboxamides, structurally related to N-(prop-2-en-1-yl)oxolane-3-carboxamide, have been shown to be effective in controlling plant diseases. These compounds, including derivatives like N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide, have broad-spectrum activity against various fungi, demonstrating the potential of N-(prop-2-en-1-yl)oxolane-3-carboxamide in fungicide development (Yoshikawa et al., 2011).
Propriétés
IUPAC Name |
N-prop-2-enyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETOHHRRSZHJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)oxolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2377102.png)
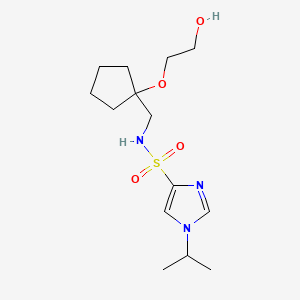
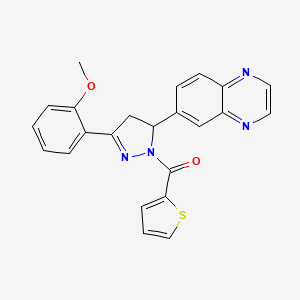
![4-[(Hydroxyimino)methyl]benzoic acid](/img/structure/B2377105.png)
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2377106.png)
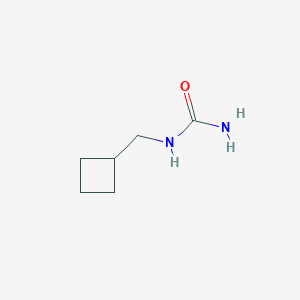
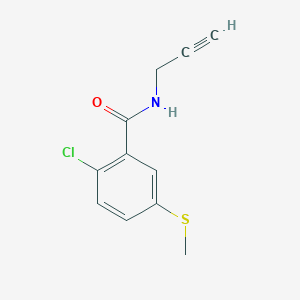

![Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2377111.png)

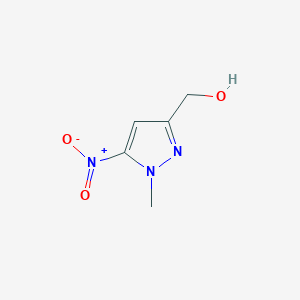
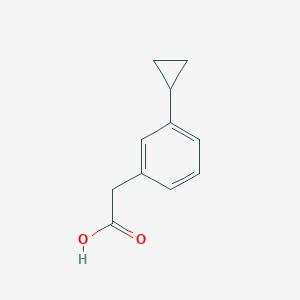
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2377119.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2377121.png)